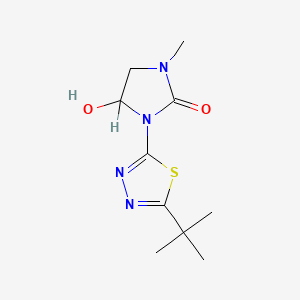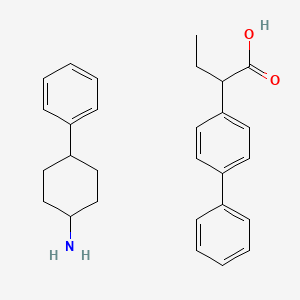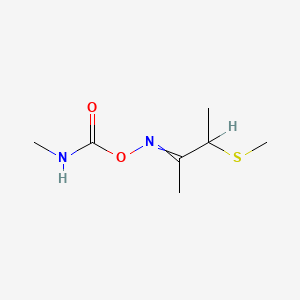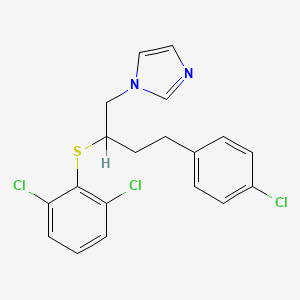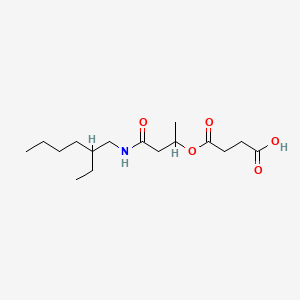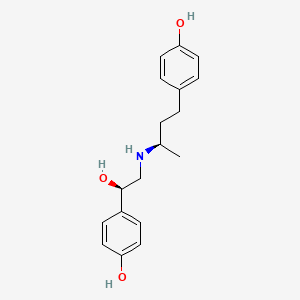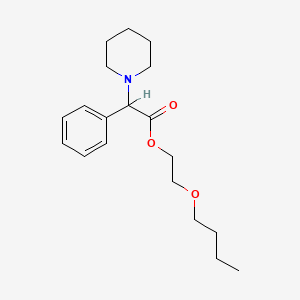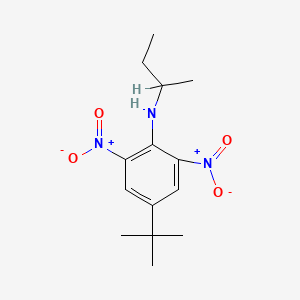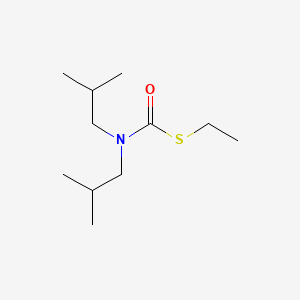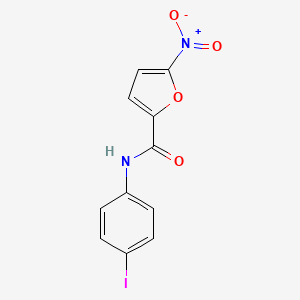
C-176
Descripción general
Descripción
C-176 is a selective and blood-brain barrier-permeable inhibitor of the stimulator of interferon genes (STING) pathway. This compound is known for its ability to covalently target the transmembrane cysteine residue 91, thereby blocking activation-induced palmitoylation of STING .
Aplicaciones Científicas De Investigación
C-176 has a wide range of scientific research applications, including:
In Vivo
In vivo studies have shown that 4-IPNFC has anti-tumor activity against several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In Vitro
In vitro studies have shown that 4-IPNFC has the ability to inhibit the growth of several different types of cancer cells, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of human umbilical vein endothelial cells, which are necessary for the growth of new blood vessels. Additionally, it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
C-176 exerts its effects by covalently binding to the cysteine residue 91 of the STING protein. This binding blocks the palmitoylation of STING, preventing its activation and subsequent clustering. As a result, the downstream inflammatory signaling is inhibited, reducing the production of interferons and pro-inflammatory cytokines .
Actividad Biológica
4-IPNFC has been shown to have anti-tumor, anti-angiogenic, and apoptotic activities in both in vivo and in vitro studies. Additionally, it has been shown to inhibit the growth of several different types of cancer cells, including breast, colon, and lung cancer.
Biochemical and Physiological Effects
4-IPNFC has been shown to inhibit the expression of several proteins involved in the proliferation and survival of cancer cells, such as Bcl-2 and cyclin D1. Additionally, it has been shown to inhibit the growth of human umbilical vein endothelial cells, which are necessary for the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-IPNFC in laboratory experiments include its ability to inhibit the growth of several different types of cancer cells, its anti-angiogenic and apoptotic activities, and its ability to inhibit the expression of several proteins involved in the proliferation and survival of cancer cells. The limitations of using 4-IPNFC in laboratory experiments include the lack of understanding of its pharmacodynamics and the potential for toxicity at higher doses.
Direcciones Futuras
Future research on 4-IPNFC should focus on further elucidating its pharmacodynamics and investigating its potential therapeutic applications in humans. Additionally, further research should be conducted to identify potential toxic effects at higher doses. Additionally, further research should be conducted to investigate the potential of 4-IPNFC as a chemotherapeutic agent and to identify potential drug combinations that may be synergistic with 4-IPNFC. Finally, further research should be conducted to investigate the potential of 4-IPNFC as an anti-inflammatory agent.
Análisis Bioquímico
Biochemical Properties
C-176 interacts with the STING (Stimulator of Interferon Genes) protein, a central signaling component of the intracellular DNA sensing pathway . By covalently targeting the transmembrane cysteine residue 91, this compound blocks the activation-induced palmitoylation of STING . This interaction inhibits the STING pathway, which plays a crucial role in innate immunity and inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate STING-associated autoinflammatory disease in mice . In the context of subarachnoid hemorrhage (SAH), this compound can substantially attenuate SAH-induced brain edema and neuronal injury . More importantly, it significantly alleviates both short-term and persistent neurological dysfunction after SAH .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently targeting the transmembrane cysteine residue 91 of STING . This action blocks the activation-induced palmitoylation of STING, thereby inhibiting the STING pathway . The STING pathway is a critical part of the innate immune response, and its inhibition can help manage various inflammatory conditions .
Temporal Effects in Laboratory Settings
It has been reported that this compound can substantially attenuate SAH-induced brain edema and neuronal injury
Metabolic Pathways
Given its role as a STING inhibitor, it likely interacts with enzymes and cofactors involved in the STING pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C-176 is synthesized through a series of chemical reactions involving nitrofuran derivatives. The key steps include the formation of the nitrofuran ring and subsequent functionalization to introduce the iodine and carboxamide groups . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
C-176 undergoes various chemical reactions, including:
Substitution Reactions: The nitrofuran ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
Covalent Bond Formation: This compound forms covalent bonds with cysteine residues in proteins.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride and dimethylformamide (DMF) are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are employed.
Covalent Bond Formation: The reaction with cysteine residues occurs under physiological conditions.
Major Products Formed
Substitution Reactions: Substituted nitrofuran derivatives.
Reduction Reactions: Amino derivatives of this compound.
Covalent Bond Formation: Covalent adducts with proteins.
Comparación Con Compuestos Similares
Similar Compounds
C-178: Another nitrofuran derivative that inhibits the STING pathway by a similar mechanism.
H-151: A structurally optimized compound with improved activity against human STING.
Uniqueness of C-176
This compound is unique due to its high selectivity for the STING pathway and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the STING pathway in both central and peripheral tissues .
Propiedades
IUPAC Name |
N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKQXOZLBLMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



